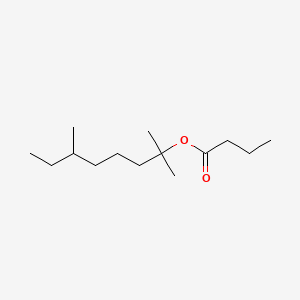

1,1,5-Trimethylheptyl butyrate

CAS No.: 96846-75-2

Cat. No.: VC16970865

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96846-75-2 |

|---|---|

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 2,6-dimethyloctan-2-yl butanoate |

| Standard InChI | InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |

| Standard InChI Key | XXNUYFMLMIVIND-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC(C)(C)CCCC(C)CC |

Introduction

Chemical Identity and Structural Characteristics

1,1,5-Trimethylheptyl butyrate (CAS 96846-75-2) is an ester derived from the condensation of butyric acid and 1,1,5-trimethylheptanol. Its IUPAC name, 2,6-dimethyloctan-2-yl butanoate, reflects its branched alkyl chain and ester functional group . The molecular formula CHO corresponds to a molecular weight of 228.37 g/mol, with a topological polar surface area of 26.3 Ų and an XLogP3-AA value of 4.7, indicating moderate hydrophobicity . The compound’s structure features a central butyrate moiety linked to a heavily branched heptyl chain, which confers unique steric and electronic properties compared to linear esters like ethyl or amyl butyrate.

The InChIKey (XXNUYFMLMIVIND-UHFFFAOYSA-N) and SMILES (CCCC(=O)OC(C)(C)CCCC(C)C) notations further delineate its stereochemistry, highlighting the presence of nine rotatable bonds and a tertiary carbon environment . This branching likely influences its volatility, solubility, and interaction with biological systems, as seen in structurally analogous compounds .

Synthesis and Production

While specific industrial synthesis protocols for 1,1,5-trimethylheptyl butyrate are proprietary, its production likely follows conventional esterification methodologies. A generalized approach involves:

-

Acid-catalyzed Fischer esterification: Reacting butyric acid with 1,1,5-trimethylheptanol in the presence of a sulfuric acid catalyst.

-

Purification: Distillation or chromatography to isolate the ester from unreacted precursors and byproducts.

The branched alcohol precursor, 1,1,5-trimethylheptanol, may itself be synthesized via Grignard reactions or hydroformylation of alkenes, though detailed pathways remain undisclosed in public literature.

Physicochemical Properties

The compound’s physicochemical profile is critical for its industrial and biochemical applications:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 228.37 g/mol | |

| XLogP3-AA | 4.7 | |

| Rotatable Bond Count | 9 | |

| Topological Polar Surface Area | 26.3 Ų | |

| Hydrogen Bond Donors | 0 |

Compared to the linear isomer 3,5,5-trimethylhexyl butyrate (CAS 72939-68-5), which has a lower XLogP3 of 4.4 and a molecular weight of 214.34 g/mol , the increased branching in 1,1,5-trimethylheptyl butyrate enhances lipid solubility, potentially favoring membrane permeability in biological systems.

Applications in Industry and Research

Fragrance and Flavoring

1,1,5-Trimethylheptyl butyrate’s fruity odor profile aligns with its use in cosmetics and food flavoring. The European Union’s Scientific Committee on Consumer Safety (SCCS) classifies structurally similar esters as potential fragrance allergens, necessitating rigorous safety evaluations . Its branched structure may reduce volatility compared to ethyl butyrate, prolonging scent retention in perfumes and lotions.

Biological Interactions and Metabolic Pathways

Hydrolysis and Bioactivity

Esterases in the human gastrointestinal tract or bloodstream may cleave 1,1,5-trimethylheptyl butyrate into butyric acid and 1,1,5-trimethylheptanol. Butyric acid’s HDAC inhibitory effects are well-documented:

-

HDAC3 inhibition alters macrophage metabolism, shifting toward glycolysis and pentose phosphate pathways to enhance reactive oxygen species (ROS) production .

-

AMPK activation and mTOR suppression further promote autophagy and pathogen clearance .

Microbiota Modulation

Butyrate’s role as a short-chain fatty acid (SCFA) suggests that its esterified form could indirectly influence gut microbiota composition, though this remains speculative without targeted studies.

Comparative Analysis with Analogous Esters

| Compound | Molecular Formula | XLogP3 | Key Applications |

|---|---|---|---|

| Ethyl Butyrate | CHO | 1.3 | Food flavoring, solvents |

| Amyl Butyrate | CHO | 3.2 | Perfumes, fruit essences |

| 1,1,5-Trimethylheptyl Butyrate | CHO | 4.7 | Fragrances, antimicrobial research |

The higher hydrophobicity of 1,1,5-trimethylheptyl butyrate suggests advantages in topical formulations, where sustained release is desirable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume